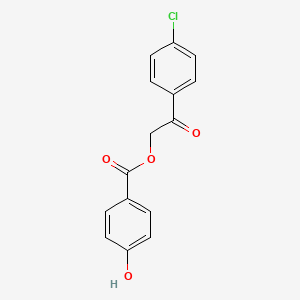

2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate is an organic compound that belongs to the class of esters It is composed of a 4-chlorophenyl group, an oxoethyl group, and a 4-hydroxybenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate can be achieved through esterification reactions. One common method involves the reaction of 4-hydroxybenzoic acid with 2-(4-chlorophenyl)-2-oxoethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) to facilitate substitution reactions.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate is primarily utilized as a precursor in the synthesis of more complex organic molecules. It plays a significant role in:

- Organic Reactions : The compound serves as a reagent in various organic reactions, facilitating the formation of other chemical entities. It has been reported to assist in the synthesis of oxazoles, imidazoles, and benzoxazepines, which are important in medicinal chemistry .

- Photo-removable Protecting Groups : This compound can act as a photo-removable protecting group for carboxylic acids, an essential feature in organic synthesis and biochemistry .

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that this compound may inhibit bacterial growth by interfering with cell wall synthesis, making it a candidate for antimicrobial applications.

- Anti-inflammatory Effects : There is ongoing research into the anti-inflammatory properties of this compound, which could lead to therapeutic uses in treating inflammatory diseases.

- Tyrosinase Inhibition : The compound has been investigated for its ability to inhibit tyrosinase, an enzyme involved in melanin production. In vitro studies have demonstrated that certain derivatives exhibit significant inhibitory activity against tyrosinase, suggesting potential applications in cosmetic formulations aimed at skin whitening .

Industrial Applications

In industry, this compound is used in:

- Pharmaceutical Production : It is employed in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new medications .

- Agrochemicals : The compound's properties may also find applications in developing agrochemicals, enhancing crop protection strategies against pests and diseases.

Case Study 1: Synthesis of Tyrosinase Inhibitors

A study focused on synthesizing various hydroxyl-substituted derivatives of this compound demonstrated its potential as a melanogenesis inhibitor. The most potent derivative exhibited an IC50 value significantly lower than that of standard inhibitors like kojic acid, indicating its effectiveness as a skin-whitening agent .

Case Study 2: Antimicrobial Activity

In another study assessing the antimicrobial properties of this compound, it was found to effectively inhibit growth in several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, highlighting its potential as a therapeutic agent against infections.

Wirkmechanismus

The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of bacterial cell walls, contributing to its antimicrobial properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Butyl 4-hydroxybenzoate: Another ester of 4-hydroxybenzoic acid, commonly used as a preservative in cosmetics and pharmaceuticals.

Methyl 4-hydroxybenzoate: Similar in structure but with a methyl group instead of a 4-chlorophenyl group, also used as a preservative.

Ethyl 4-hydroxybenzoate: Another ester with an ethyl group, used in similar applications as the above compounds.

Uniqueness

2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties

Biologische Aktivität

2-(4-Chlorophenyl)-2-oxoethyl 4-hydroxybenzoate, also known as a derivative of hydroxybenzoic acid, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which may confer various pharmacological properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C15H13ClO4

- CAS Number : 386730-85-4

This compound features a chlorophenyl group and a hydroxybenzoate moiety, which are significant for its biological interactions.

Antimicrobial Properties

Research has indicated that derivatives of hydroxybenzoic acid, including this compound, exhibit antimicrobial properties. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of the bacterial cell wall and inhibition of enzyme activity essential for bacterial growth .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, a case study involving the evaluation of various benzoate derivatives showed that this compound exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value that suggests potent activity against these cell lines, indicating its potential as a lead compound for further development in cancer therapy .

The proposed mechanism of action for the anticancer effects includes the induction of apoptosis through the activation of caspases and modulation of signaling pathways such as the MAPK pathway. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several hydroxybenzoate derivatives, including our compound of interest. The results indicated that it inhibited bacterial growth at concentrations as low as 50 µg/mL. The study concluded that structural modifications significantly influence the antimicrobial activity, with the chlorophenyl group playing a crucial role in enhancing potency .

Evaluation of Anticancer Properties

In another investigation focusing on the cytotoxic effects against cancer cells, researchers treated MCF-7 and HeLa cells with varying concentrations of this compound. The findings revealed a dose-dependent decrease in cell viability, with an IC50 value calculated at approximately 20 µM for MCF-7 cells. This highlights its potential utility in targeted cancer therapies .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

[2-(4-chlorophenyl)-2-oxoethyl] 4-hydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO4/c16-12-5-1-10(2-6-12)14(18)9-20-15(19)11-3-7-13(17)8-4-11/h1-8,17H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHGIUVPYHTMQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCC(=O)C2=CC=C(C=C2)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.